2-(2-Methoxyethenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxyethenyl group attached to the benzene ring of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid to precipitate the benzoic acid derivative . Another method involves the use of sodium methoxide and dimethylformamide as solvents, followed by the addition of appropriate reagents to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst or metals like zinc in acidic conditions.
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halo, or sulfonic acid derivatives.
Scientific Research Applications
2-(2-Methoxyethenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxybenzoic acid
- 2-Hydroxybenzoic acid (Salicylic acid)
Uniqueness
2-(2-Methoxyethenyl)benzoic acid is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
138528-62-8 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(2-methoxyethenyl)benzoic acid |
InChI |
InChI=1S/C10H10O3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3,(H,11,12) |
InChI Key |
TTWTYFQKYMOCND-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.